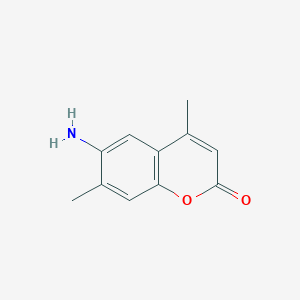

6-amino-4,7-dimethyl-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

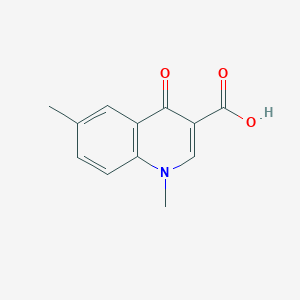

6-amino-4,7-dimethyl-2H-chromen-2-one is a compound with the CAS Number: 29001-25-0 . It has a molecular weight of 189.21 . The compound is solid in its physical form .

Molecular Structure Analysis

The Inchi Code for 6-amino-4,7-dimethyl-2H-chromen-2-one is1S/C11H11NO2/c1-6-4-11(13)14-10-3-7(2)9(12)5-8(6)10/h3-5H,12H2,1-2H3 . Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 189.21 .Wissenschaftliche Forschungsanwendungen

- Summary of Application : 2H/4H-chromene is an important class of heterocyclic compounds with versatile biological profiles, a simple structure, and mild adverse effects . They have numerous exciting biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .

- Methods of Application : Researchers discovered several routes for the synthesis of a variety of 2H/4H-chromene analogs that exhibited unusual activities by multiple mechanisms .

- Results or Outcomes : The direct assessment of activities with the parent 2H/4H-chromene derivative enables an orderly analysis of the structure-activity relationship (SAR) among the series .

- Summary of Application : 2,2-dimethyl-2H-chromene derivatives were designed, synthesized and characterized by spectroscopic analysis as potential antifungal agents .

- Methods of Application : The antifungal activities of all the target compounds against nine phytopathogenic fungi were evaluated in vitro .

- Results or Outcomes : Preliminary results indicated that most of the target compounds exhibited obvious antifungal activity at the concentration of 50 μg/mL . Among them, compound 4j displayed more promising antifungal potency against Fusarium solani, Pyricularia oryzae, Alternaria brassicae, Valsa mali and Alternaria alternata strains than the two commercially available fungicides chlorothalonil and hymexazol .

- Summary of Application : 6-amino-4,7-dimethyl-2H-chromen-2-one can be used as a fluorescent marker reagent for enzyme trace amount detection .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The specific results or outcomes are not provided in the source .

Medicinal and Pharmaceutical Chemistry

Agriculture - Antifungal Agents

Enzyme Trace Amount Detection

- Summary of Application : Coumarin–chalcone hybrid molecules, which include 2H-1-benzopyran-2-one (a type of coumarin), have been synthesized and evaluated for their antioxidant potential .

- Methods of Application : The compounds were evaluated for their antioxidant potential against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radicals in scavenging assays .

- Results or Outcomes : Compounds 5o and 5k exhibited significant antioxidant potential as compared to the standard drug (ascorbic acid) .

- Summary of Application : 6-amino-4,7-dimethyl-2H-chromen-2-one can be used as a fluorescent marker reagent for enzyme trace amount detection .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The specific results or outcomes are not provided in the source .

- Summary of Application : 6-amino-4,7-dimethyl-2H-chromen-2-one can be used as a laser dye .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The specific results or outcomes are not provided in the source .

Antioxidant Activity

Enzyme Trace Amount Detection

Laser Dye

- Summary of Application : In order to find novel environment-friendly and effective antifungal agents, four series of 2,2-dimethyl-2H-chromene derivatives were designed, synthesized and characterized .

- Methods of Application : The antifungal activities of all the target compounds against nine phytopathogenic fungi were evaluated in vitro .

- Results or Outcomes : Preliminary results indicated that most of the target compounds exhibited obvious antifungal activity at the concentration of 50 μg/mL . Among them, compound 4j displayed more promising antifungal potency against Fusarium solani, Pyricularia oryzae, Alternaria brassicae, Valsa mali and Alternaria alternata strains than the two commercially available fungicides chlorothalonil and hymexazol .

- Summary of Application : 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines have been synthesized and evaluated for their antimicrobial activity .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

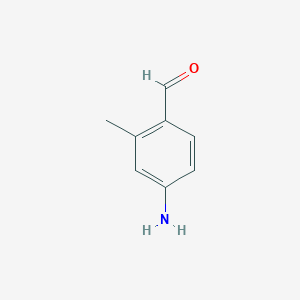

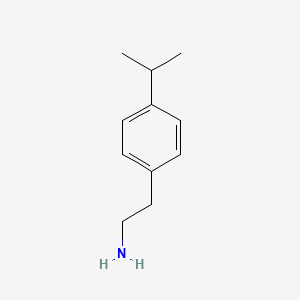

- Results or Outcomes : The highest antimicrobial activity was determined for 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide, which also had the highest affinity to the TrmD inhibitor’s binding site according to the docking studies results .

- Summary of Application : 6-amino-5-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(aryl)methyl]-1,3-dimethyl-2,4,6(1H,3H)-pyrimidinedione derivatives have been synthesized using Fe3O4@TiO2 nanocomposite .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The specific results or outcomes are not provided in the source .

Antifungal Agents in Agriculture

Antimicrobial Activity

Expedient Synthesis

Eigenschaften

IUPAC Name |

6-amino-4,7-dimethylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-6-4-11(13)14-10-3-7(2)9(12)5-8(6)10/h3-5H,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVQSDRMNBNQREC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N)C(=CC(=O)O2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353694 |

Source

|

| Record name | 6-amino-4,7-dimethyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-4,7-dimethyl-2H-chromen-2-one | |

CAS RN |

29001-25-0 |

Source

|

| Record name | 6-amino-4,7-dimethyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3,5-Triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1269534.png)

![1H-Benzo[d]imidazole-2-carboxamide](/img/structure/B1269541.png)

![4-amino-1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B1269543.png)